molecular formula C15H13Br2NO3 B10887548 N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide

Cat. No.: B10887548
M. Wt: 415.08 g/mol
InChI Key: GVCKYIWJOXEYRO-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide: is an organic compound characterized by the presence of bromine atoms on the phenyl ring and methoxy groups on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2,4-dibromophenyl)-3,4-dimethoxybenzylamine or N-(2,4-dibromophenyl)-3,4-dimethoxybenzylthiol.

    Oxidation: Formation of N-(2,4-dibromophenyl)-3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(2,4-dibromophenyl)-3,4-dimethoxybenzylamine.

Scientific Research Applications

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dibromophenyl)acetamide
  • N-(2,4-dibromophenyl)-4-fluoro-1,2-benzenediamine
  • 2,4-dibromophenol

Uniqueness

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13Br2NO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-12-5-4-10(16)8-11(12)17/h3-8H,1-2H3,(H,18,19)

InChI Key

GVCKYIWJOXEYRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)OC

Origin of Product

United States

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